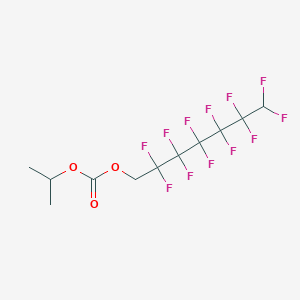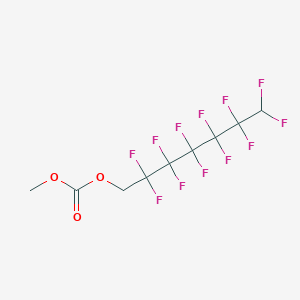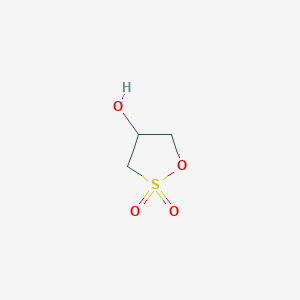
(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride is a fluorinated pyrrolidine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes under controlled conditions. The use of continuous flow reactors can enhance the efficiency and safety of the fluorination process, allowing for the production of large quantities of this compound with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve polar aprotic solvents and mild temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized pyrrolidine compounds.
Aplicaciones Científicas De Investigación
(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific electronic or mechanical properties.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Mecanismo De Acción
The mechanism of action of (2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound can inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R)-4-fluoroproline: Another fluorinated pyrrolidine derivative with similar structural properties.
(2S,4R)-4-fluoroglutamine: A fluorinated amino acid used in metabolic studies.
Uniqueness
(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride is unique due to its specific fluorination pattern and the presence of a nitrile group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C5H8ClFN2 |
|---|---|
Peso molecular |
150.58 g/mol |
Nombre IUPAC |
(2S,4R)-4-fluoropyrrolidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C5H7FN2.ClH/c6-4-1-5(2-7)8-3-4;/h4-5,8H,1,3H2;1H/t4-,5+;/m1./s1 |
Clave InChI |
OLZBUMFLINUMEV-JBUOLDKXSA-N |
SMILES isomérico |
C1[C@H](CN[C@@H]1C#N)F.Cl |
SMILES canónico |
C1C(CNC1C#N)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 5-hydroxy-2'-methyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B12084632.png)





![3-[2-(2-Ethoxyethoxy)ethoxy]thiophene](/img/structure/B12084671.png)
![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)
